molecular formula C17H23NO2 B12608733 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one CAS No. 918302-40-6

1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one

Cat. No.: B12608733
CAS No.: 918302-40-6
M. Wt: 273.37 g/mol
InChI Key: MJPVEPHMTRIGCL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one: shares similarities with other azetidinone derivatives, such as:

Uniqueness

The presence of the cyclohexyl group and the specific arrangement of functional groups make this compound unique

Properties

CAS No.

918302-40-6

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-cyclohexyl-3-hydroxy-4,4-dimethyl-3-phenylazetidin-2-one

InChI

InChI=1S/C17H23NO2/c1-16(2)17(20,13-9-5-3-6-10-13)15(19)18(16)14-11-7-4-8-12-14/h3,5-6,9-10,14,20H,4,7-8,11-12H2,1-2H3

InChI Key

MJPVEPHMTRIGCL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N1C2CCCCC2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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